
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system fused with a phenyl group and a dimethylamino moiety. It is commonly used in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazepine intermediate with dimethylamine in the presence of a suitable catalyst.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
科学的研究の応用
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on neurological and psychiatric disorders.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Diazepam: A benzodiazepine with a similar benzoxazepine ring structure, used as an anxiolytic and sedative.
Dipyrone: A pyrazolone derivative with analgesic and antipyretic properties.
Uniqueness
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride is unique due to its specific structural features and potential biological activities. Unlike diazepam and dipyrone, this compound has a distinct combination of a benzoxazepine ring with a dimethylamino group, which may confer unique pharmacological properties.
特性
CAS番号 |
83658-55-3 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
N,N-dimethyl-1-(5-phenyl-2,3-dihydro-1,4-benzoxazepin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-20(2)12-15-13-21-17-11-7-6-10-16(17)18(19-15)14-8-4-3-5-9-14;/h3-11,15H,12-13H2,1-2H3;1H |
InChIキー |
HPUJAYMXCRYSNS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
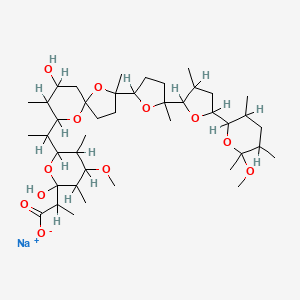



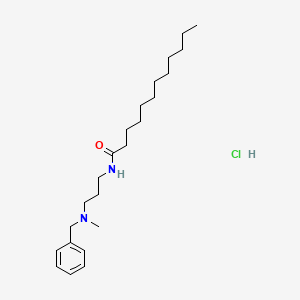
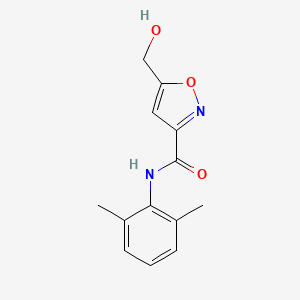
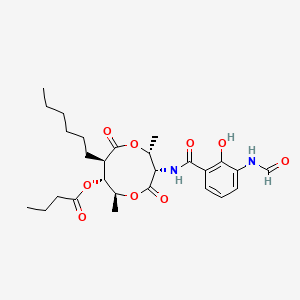
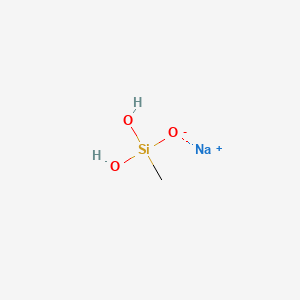
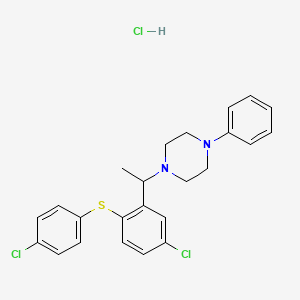
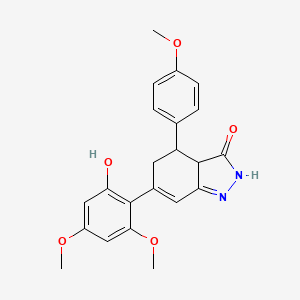
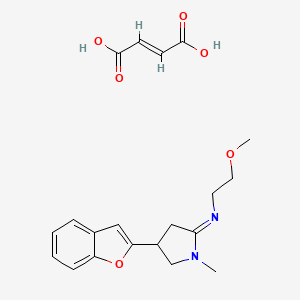
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)
